molecular formula C17H21N3O3S B2600000 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2320467-51-2

3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2600000
CAS No.: 2320467-51-2
M. Wt: 347.43
InChI Key: IGNKSFBVLNFRHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves multiple steps, typically starting with the formation of the bicyclic core. This can be achieved through a series of cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it into a sulfide or thiol derivative.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[32

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-(2-methoxybenzenesulfonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfonyl group can also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

3-imidazol-1-yl-8-(2-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-23-16-4-2-3-5-17(16)24(21,22)20-13-6-7-14(20)11-15(10-13)19-9-8-18-12-19/h2-5,8-9,12-15H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNKSFBVLNFRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1S(=O)(=O)N2C3CCC2CC(C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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